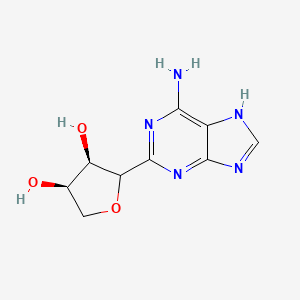
(3R,4R)-2-(6-Amino-7H-purin-2-yl)tetrahydrofuran-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-2-(6-Amino-7H-purin-2-yl)tetrahydrofuran-3,4-diol is a chemical compound that belongs to the class of purine nucleosides It is characterized by a tetrahydrofuran ring attached to a purine base, specifically adenine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-2-(6-Amino-7H-purin-2-yl)tetrahydrofuran-3,4-diol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving suitable precursors.
Attachment of the Purine Base: The adenine base is introduced through nucleophilic substitution reactions, where the purine base reacts with the tetrahydrofuran derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-2-(6-Amino-7H-purin-2-yl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the purine base or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-2-(6-Amino-7H-purin-2-yl)tetrahydrofuran-3,4-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Wirkmechanismus
The mechanism of action of (3R,4R)-2-(6-Amino-7H-purin-2-yl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modulate the activity of these enzymes, thereby affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Deoxyadenosine: A deoxyribonucleoside analog of adenosine.
Vidarabine: An antiviral drug with a similar purine base structure.
Uniqueness
(3R,4R)-2-(6-Amino-7H-purin-2-yl)tetrahydrofuran-3,4-diol is unique due to its specific stereochemistry and the presence of both the tetrahydrofuran ring and the purine base. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H11N5O3 |
|---|---|
Molekulargewicht |
237.22 g/mol |
IUPAC-Name |
(3R,4R)-2-(6-amino-7H-purin-2-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H11N5O3/c10-7-4-8(12-2-11-4)14-9(13-7)6-5(16)3(15)1-17-6/h2-3,5-6,15-16H,1H2,(H3,10,11,12,13,14)/t3-,5-,6?/m1/s1 |
InChI-Schlüssel |
MLYSGWRYWYRJEA-MAPAWMTNSA-N |
Isomerische SMILES |
C1[C@H]([C@H](C(O1)C2=NC(=C3C(=N2)N=CN3)N)O)O |
Kanonische SMILES |
C1C(C(C(O1)C2=NC(=C3C(=N2)N=CN3)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


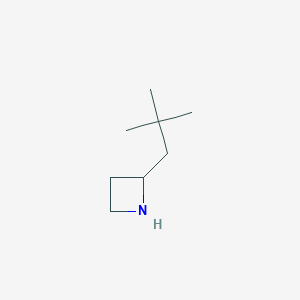
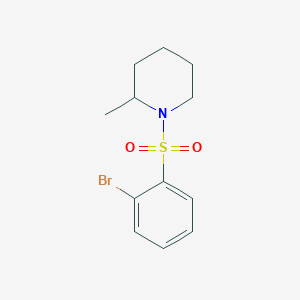
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonic acid](/img/structure/B13344824.png)
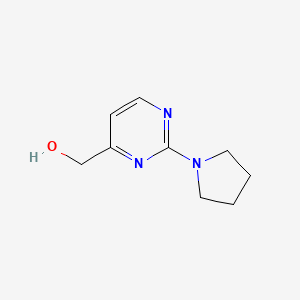
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline](/img/structure/B13344840.png)
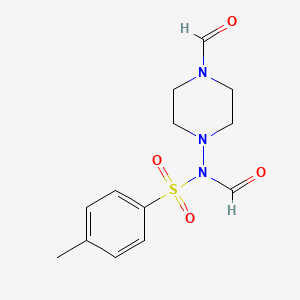
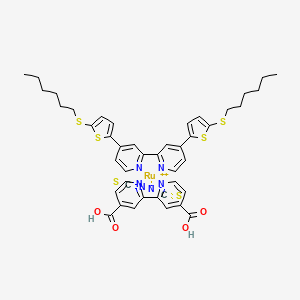
![(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine](/img/structure/B13344846.png)
![(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine](/img/structure/B13344858.png)
![Methyl 3-oxospiro[3.6]decane-1-carboxylate](/img/structure/B13344862.png)


![2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride](/img/structure/B13344888.png)
![5-Fluoro-3-iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13344889.png)
